molecular formula C9H6BrN3 B13547797 3-Bromo-5-(pyridin-4-yl)pyridazine

3-Bromo-5-(pyridin-4-yl)pyridazine

Cat. No.: B13547797
M. Wt: 236.07 g/mol
InChI Key: LPOOVHMOYGJDKU-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-4-yl)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the 3-position and a pyridine ring at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyridin-4-yl)pyridazine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(pyridin-3-yl)pyridazine
  • 3-Bromo-5-(pyridin-2-yl)pyridazine
  • 3-Chloro-5-(pyridin-4-yl)pyridazine
  • 3-Iodo-5-(pyridin-4-yl)pyridazine

Uniqueness

3-Bromo-5-(pyridin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

3-bromo-5-pyridin-4-ylpyridazine

InChI

InChI=1S/C9H6BrN3/c10-9-5-8(6-12-13-9)7-1-3-11-4-2-7/h1-6H

InChI Key

LPOOVHMOYGJDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN=C2)Br

Origin of Product

United States

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